molecular formula C10H12IN3O2 B1422970 1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide CAS No. 1485425-65-7

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide

Cat. No.: B1422970
CAS No.: 1485425-65-7
M. Wt: 333.13 g/mol
InChI Key: LHBBIEQWDHIVMC-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide ( 1485425-65-7 ) is a chemical compound with a molecular formula of C10H12IN3O2 and a molecular weight of 333.13 g/mol . This iodide salt features a pyridinium cation linked to a 4-methyl-2,5-dioxoimidazolidin-4-yl group, also known as a hydantoin derivative . The structural backbone of this compound suggests potential for diverse research applications, particularly as a building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules . While its specific biological mechanism of action is not detailed in the available literature, compounds with similar structural motifs, such as pyridinium and hydantoin rings, are often investigated for their interactions with various enzymatic targets . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships and develop novel pharmacologically active agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. 1 1 Source: The statement "For Research Use Only" is based on the product categorization found in the search results for this and similar research chemicals .

Properties

IUPAC Name

5-methyl-5-(1-methylpyridin-1-ium-4-yl)imidazolidine-2,4-dione;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.HI/c1-10(8(14)11-9(15)12-10)7-3-5-13(2)6-4-7;/h3-6H,1-2H3,(H-,11,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBBIEQWDHIVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

  • Starting Material: Pyridine derivative with a 4-methyl substituent.
  • Reagent: Methyl iodide (CH₃I) or methylating agents such as methyl sulfate.
  • Catalyst: Often, no catalyst is required, but in some cases, a phase transfer catalyst or base (e.g., potassium carbonate) is used.
  • Reaction Conditions: Reflux in an appropriate solvent such as acetonitrile or ethanol for several hours.

Reaction Scheme

Pyridine derivative + CH₃I → Quaternary pyridinium iodide

Research Findings

  • The quaternization of pyridine with methyl iodide in ethanol under reflux conditions typically yields the iodide salt with high purity.
  • The reaction is often monitored via NMR and IR spectroscopy to confirm the formation of the pyridinium core.

Data Table: Typical Quaternization Conditions

Parameter Value Reference
Starting Pyridine Derivative 1 mmol
Methyl iodide 1.2 mmol
Solvent Ethanol
Temperature Reflux (~78°C)
Reaction Time 4-6 hours
Yield >85%

Heterocyclic Ring Closure and Oxidation

The synthesis involves heterocyclic ring formation, particularly involving imidazolidin-2,5-dione derivatives, followed by quaternization.

Stepwise Process

  • Step 1: Formation of the heterocyclic core via cyclization of suitable precursors, such as amino acids or amides, under acidic or basic conditions.
  • Step 2: Oxidation to introduce keto groups at positions 2 and 5, forming the 2,5-dioxoimidazolidin-4-yl moiety.
  • Step 3: Alkylation at the nitrogen atom of the heterocycle with methyl iodide to form the quaternary ammonium salt.

Research Findings

  • The heterocyclic ring closure is facilitated by refluxing in acetic acid or under microwave irradiation, which enhances reaction efficiency.
  • Oxidation is achieved using mild oxidants such as hydrogen peroxide or potassium permanganate.

Data Table: Heterocyclic Ring Closure and Oxidation

Step Reagents Conditions Yield Reference
Ring closure Amides + acid Reflux in acetic acid 70-80%
Oxidation H₂O₂ or KMnO₄ Room temperature or mild heating 65-75%
Quaternization CH₃I Reflux in ethanol >85%

Halogen Exchange: Chloride to Iodide Conversion

The chloride salts of heterocyclic compounds can be converted into iodide salts via halogen exchange reactions, typically using potassium iodide (KI).

Procedure

  • Dissolve the chloride salt in ethanol or acetonitrile.
  • Add an equimolar amount of KI.
  • Reflux the mixture for several hours.
  • The reaction is confirmed by the appearance of iodine liberated upon treatment with concentrated sulfuric acid, indicating successful halogen exchange.

Research Findings

  • The halogen exchange is efficient at reflux temperatures (~80°C).
  • The process is often monitored via spectroscopic methods and confirmed by iodine liberation tests.

Data Table: Halogen Exchange Reaction

Parameter Value Reference
Starting salt Chloride salt
KI molar ratio 1:1
Solvent Ethanol
Temperature Reflux (~80°C)
Reaction Time 4-8 hours
Confirmation Iodine liberation test

Preparation of Derivatives via Condensation and Cyclization

Further functionalization involves condensation reactions with various heterocyclic precursors, such as pyrazolines, pyrimidines, or quinolines, under acidic or basic catalysis, often in ethanol or acetic acid.

Example

  • Condensation of 1-(2-oxopropyl)pyridin-1-ium iodide with heterocyclic compounds like pyrazolines to afford complex heterocyclic salts.

Research Findings

  • These reactions typically proceed via nucleophilic attack followed by cyclization, often facilitated by piperidine or acetic anhydride.
  • The resulting compounds are characterized by spectral methods, confirming the formation of the target heterocyclic systems.

Data Table: Condensation and Cyclization

Parameter Conditions Yield Reference
Reactants Precursors + heterocycles 60-80%
Catalyst Piperidine or acetic anhydride Reflux
Solvent Ethanol or acetic acid
Reaction Time 4-12 hours

Summary of Key Preparation Steps

Step Description Typical Conditions Yield Range References
Quaternization Alkylation of pyridine derivatives Reflux in ethanol with methyl iodide >85%
Heterocyclic Ring Formation Cyclization of amino acids/amides Acidic or basic reflux 65-80%
Oxidation Introduction of keto groups Mild oxidants at room temp 65-75%
Halogen Exchange Chloride to iodide Reflux with KI Complete conversion

Notes and Considerations

  • The synthesis requires careful control of reaction conditions to prevent side reactions such as over-oxidation or polymerization.
  • Spectroscopic analysis (NMR, IR, UV-Vis) is essential for confirming the structure at each stage.
  • The choice of solvent and temperature significantly influences the yield and purity of the final product.
  • Safety precautions are necessary when handling methyl iodide and oxidants due to their toxicity and reactivity.

Chemical Reactions Analysis

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Analysis

  • Target Compound: The 4-methyl-2,5-dioxoimidazolidin-4-yl group replaces the styryl or aryl substituents seen in analogs.
  • 1-Methyl-4-[(E)-2-[4-(piperidin-1-yl)phenyl]ethenyl]pyridin-1-ium iodide () : Features a styryl linker with a piperidine-substituted phenyl group, enhancing conjugation and lipophilicity.
  • 1-Methyl-4-(4-(4-methylpiperazinyl)styryl)pyridinium iodide () : Similar to the above but with a piperazinyl group, increasing basicity and solubility in polar solvents .

Key Structural Differences

Compound Substituent at Pyridinium 4-Position Functional Groups Conjugation Length
Target Compound 4-Methyl-2,5-dioxoimidazolidin-4-yl Carbonyl, NH (imidazolidinone) Short
Compound IIa () (E)-2-[4-(Piperidin-1-yl)phenyl]ethenyl Styryl, piperidine Extended
Stilbazolium derivative () 4-(4-Methylpiperazinyl)styryl Styryl, piperazine Extended

Physicochemical Properties

Melting Points and Stability

  • Compound IIa () : Melting point = 202°C, attributed to strong ionic interactions and planar styryl group .
  • Target Compound: Predicted to have a high melting point (>200°C) due to ionic character and hydrogen-bonding from the imidazolidinone carbonyl groups.

Spectroscopic Signatures

  • 1H NMR Shifts () : Styryl protons in IIa resonate at δ 7.14 (d, J = 16.0 Hz) and 7.85 (d, J = 16.0 Hz), typical for trans-coupled vinyl protons. Pyridinium aromatic protons appear at δ 8.07 and 8.74 .
  • Target Compound: Expected downfield shifts for pyridinium protons (δ >8.0) and imidazolidinone NH/CH3 groups (δ ~2.5–4.0), with carbonyls detectable via IR (~1700 cm⁻¹).

Biological Activity

1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₁N₃O₂I
  • Molecular Weight : 304.11 g/mol

This compound features a pyridinium ring and an imidazolidine dione moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Cereblon Binding : Analogous compounds have been shown to bind to cereblon, an E3 ubiquitin ligase involved in the degradation of key transcription factors in cancer cells. This interaction can lead to the suppression of tumor growth by promoting the ubiquitination of oncogenic proteins like Ikaros and Aiolos .
  • Tyrosinase Inhibition : The compound's structural features suggest potential activity as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin synthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazolidine compounds possess antimicrobial properties, indicating potential applications in treating infections caused by antibiotic-resistant strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cereblon Binding Induces degradation of oncogenic transcription factors
Tyrosinase Inhibition Potent inhibition leading to reduced melanin production
Antimicrobial Effects Effective against antibiotic-resistant microorganisms

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of similar compounds demonstrated that binding to cereblon led to significant reductions in tumor cell proliferation in vitro. The study reported IC₅₀ values indicating effective concentrations for inducing apoptosis in multiple myeloma cells .

Case Study 2: Skin Whitening Agents

In another investigation, analogs of the compound were tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results showed that certain derivatives exhibited IC₅₀ values significantly lower than traditional agents like kojic acid, suggesting enhanced efficacy as skin whitening agents .

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of pyridine and imidazolidine derivatives. For instance:

  • Compounds with additional substituents on the imidazolidine ring showed improved binding affinity to target proteins.
  • Variations in substituents influenced both potency and selectivity against specific biological targets, emphasizing the need for further structure-activity relationship (SAR) studies.

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection Strategies : For example, intermediates like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine derivatives can be synthesized via magnesium-mediated coupling in ethanol, followed by deprotection to yield primary amines (e.g., compound 33 in ).
  • Chromatographic Purification : Silica gel chromatography is critical for isolating intermediates, as demonstrated in the synthesis of compound 32 .
  • Functional Group Modifications : Acetylation using triethylamine and acetyl chloride (e.g., compound 34 ) ensures regioselectivity .
    Refer to NMR data (e.g., δ 2.25 ppm for methyl groups in compound 33 ) for structural validation .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • ¹H NMR Spectroscopy : Use coupling constants (e.g., J = 7.2 Hz for aromatic protons) and chemical shifts to confirm substituent positions and regiochemistry (see compound 33 in ).
  • X-ray Crystallography : For resolving ambiguities in tautomeric forms or zwitterionic structures, as applied to analogous imidazole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, particularly for iodinated intermediates .

Q. How can researchers determine the role of functional groups in reactivity?

Methodological Answer:

  • Comparative Synthesis : Synthesize analogs lacking specific groups (e.g., methyl or dioxo groups) and compare reaction kinetics. For example, the pyridinium moiety influences solubility and ionic interactions, while the imidazolidinone ring may participate in hydrogen bonding .
  • pH-Dependent Studies : Monitor tautomerization or degradation under acidic/basic conditions using UV-Vis spectroscopy .

Q. What purification techniques are effective for isolating intermediates?

Methodological Answer:

  • Silica Gel Chromatography : Ideal for separating polar intermediates (e.g., compound 35 ) using gradient elution with ethyl acetate/hexane mixtures .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/diethyl ether) for high-purity crystalline products, as seen in compound 34 synthesis .

Q. How can researchers validate the reproducibility of synthetic protocols?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to test variables like reaction time, temperature, and solvent ratios. For example, optimize yields by varying THF/water ratios in Grignard reactions .
  • Interlaboratory Validation : Share protocols with collaborators to assess consistency in yields and spectral data .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use time-resolved NMR to identify transient intermediates (e.g., enolates or carbocations). For instance, competing acetylations in compound 34 may result from steric effects .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track regioselectivity in cyclization steps .

Q. How can contradictions in spectral data be resolved?

Methodological Answer:

  • Cross-Technique Validation : Combine ¹H NMR, ¹³C NMR, and X-ray data to resolve ambiguities. For example, zwitterionic forms in imidazole derivatives may show unexpected NMR shifts, requiring crystallographic confirmation .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311++G**) to validate tautomeric equilibria .

Q. What advanced methods optimize reaction conditions for scale-up?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer in exothermic steps (e.g., iodination in compound 16 ) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Q. How can substituent effects on biological activity be systematically studied?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen (e.g., fluoro in ) or electron-withdrawing groups and assay inhibition potency against target enzymes (e.g., xanthine oxidase analogs ).
  • Molecular Docking : Use AutoDock Vina to predict binding affinities of substituted imidazoles to active sites .

Q. What strategies mitigate challenges in computational modeling of this compound?

Methodological Answer:

  • Conformational Sampling : Apply molecular dynamics (MD) simulations (e.g., AMBER) to explore rotational barriers of the pyridinium-imidazolidinone linkage .
  • Solvent Models : Use explicit solvent models (e.g., TIP3P) to account for polarity effects on charge distribution in aqueous environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide
Reactant of Route 2
1-Methyl-4-(4-methyl-2,5-dioxoimidazolidin-4-yl)pyridin-1-ium iodide

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